(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one
CAS No.: 1932325-59-1
Cat. No.: VC5284095
Molecular Formula: C6H8O2
Molecular Weight: 112.128
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932325-59-1 |
|---|---|
| Molecular Formula | C6H8O2 |
| Molecular Weight | 112.128 |
| IUPAC Name | (1S,5R)-3-oxabicyclo[3.2.0]heptan-6-one |
| Standard InChI | InChI=1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1 |
| Standard InChI Key | XCKRIFCQPBHQPB-UHNVWZDZSA-N |
| SMILES | C1C2COCC2C1=O |
Introduction
Structural and Stereochemical Analysis
The molecular formula of (1S,5R)-3-oxabicyclo[3.2.0]heptan-6-one is C₆H₈O₂, with a bicyclo[3.2.0]heptane skeleton containing an oxygen atom at the 3-position and a ketone at the 6-position . Key structural descriptors include:
-
SMILES:
C1[C@@H]2COC[C@@H]2C1=O -
InChI:
InChI=1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1 -
InChIKey:
XCKRIFCQPBHQPB-UHNVWZDZSA-N
The stereochemistry at positions 1 and 5 (S and R configurations, respectively) imposes rigidity on the bicyclic system, influencing its reactivity and interaction with enzymes . Predicted collision cross-section (CCS) values for adducts, such as [M+H]⁺ (117.0 Ų) and [M+Na]⁺ (123.0 Ų), highlight its gas-phase behavior in mass spectrometry .
Biocatalytic Synthesis and Modifications
Enzymatic Reduction and Oxidation
The compound is synthesized via biocatalytic routes using bakers' yeast (Saccharomyces cerevisiae) and fungi such as Mortierella ramanniana. In a landmark study, racemic bicyclo[3.2.0]hept-2-en-6-one was reduced by bakers' yeast to yield two diastereomeric alcohols:
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6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol
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6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol
Notably, the 6-endo-alcohol undergoes selective oxidation back to (1S,5R)-3-oxabicyclo[3.2.0]heptan-6-one under aerobic conditions, achieving an optical yield of 85% . This redox equilibrium is pH-dependent, with optimal oxidation observed at pH 6 .
Scale-Up Challenges
Substrate toxicity limits large-scale production. At concentrations exceeding 15 g/L, both the ketone and alcohol derivatives inhibit microbial activity, necessitating fed-batch strategies or immobilized enzyme systems .
Physicochemical Properties
Experimental and predicted physicochemical data for (1S,5R)-3-oxabicyclo[3.2.0]heptan-6-one include:
| Property | Value |
|---|---|
| Molecular Weight | 128.13 g/mol |
| Boiling Point | Not reported |
| Density | ~1.3 g/cm³ (estimated) |
| Predicted LogP | 0.8 (moderate hydrophilicity) |
| CCS ([M+H]⁺) | 117.0 Ų |
The compound’s low vapor pressure (<1.1 mmHg at 25°C) and moderate water solubility make it suitable for aqueous-phase reactions .
Applications in Organic Synthesis
Prostaglandin Precursor
(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one serves as a chiral building block for prostaglandins (e.g., PGE₂, PGF₂α) and prostacyclins . The 6-exo-alcohol derivative is brominated to form 2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one, a key intermediate in enantioselective syntheses .
Future Directions and Challenges
Overcoming Substrate Toxicity
Engineering microbial strains with enhanced tolerance to bicyclic ketones or developing non-biological catalysts (e.g., organocatalysts) could circumvent current scalability issues .
Expanding Stereochemical Diversity
Exploiting dual-enzyme systems or directed evolution may enable access to non-natural stereoisomers for drug discovery applications.
Computational Modeling
Density functional theory (DFT) studies could unravel reaction mechanisms, such as the oxonium-induced semi-pinacol rearrangement observed in related systems .
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